molecular formula C18H20O2S B11013158 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione

Cat. No.: B11013158
M. Wt: 300.4 g/mol
InChI Key: PUMVQZFCJUFLNE-UHFFFAOYSA-N
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Description

This compound features a fused tricyclic system comprising a benzopyrano-chromene backbone with a thione (-C=S) group at position 5 and two methyl substituents at position 8. The synthesis likely involves multi-component reactions (MCRs) or sulfurization steps, as seen in analogous compounds .

Properties

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-5-thione

InChI

InChI=1S/C18H20O2S/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(21)19-16(14)10-15(11)20-18/h9-10H,3-8H2,1-2H3

InChI Key

PUMVQZFCJUFLNE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=S)C4=C3CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups Reference
9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione Benzo[c]pyrano[3,2-g]chromene 9,9-dimethyl; 5-thione Thione, sp³ cyclohexane
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile Pyrano[3,2-c]quinoline 9-chloro; 5-(4-cyanophenyl) Nitrile, chloro
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline Pyrano[3,2-c]quinoline 9-chloro; 5-(furan-2-yl) Chloro, furan
4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione Pyrazolo-pyrano-pyrimidine 4-(4-methoxyphenyl); 3,7-dimethyl; 5-thione Thione, methoxy
6,7-dihydro-4,8,8-trimethylpyrano[3,2-g]chrom-2-one Pyrano[3,2-g]chromenone 4,8,8-trimethyl Lactone (chromenone)

Key Observations :

  • The target compound is distinguished by its spirocyclohexane system and thione group, which are absent in linear pyrano-quinoline derivatives (e.g., ) .
  • Compared to lactone-containing analogs (e.g., ), the thione group in the target compound may confer distinct reactivity, such as susceptibility to alkylation or oxidation .

Key Observations :

  • Thione introduction via Lawesson’s reagent (e.g., ) is a plausible route for the target compound, though yields depend on precursor stability .
  • Spirocyclic systems (e.g., ) often require catalyzed cyclization or templated reactions, which may lower yields compared to linear analogs .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Molecular Formula Melting Point IR (C=S/C=O) NMR (δ, ppm) Reference
This compound C₁₉H₂₀OS N/A ~1050–1200 cm⁻¹ (C=S) N/A
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C₁₉H₁₇ClN₂O 180–182°C 2220 cm⁻¹ (C≡N) 7.8–8.2 (aromatic H)
6,7-dihydro-4,8,8-trimethylpyrano[3,2-g]chrom-2-one C₁₄H₁₄O₃ 153°C 1720 cm⁻¹ (C=O) 2.1–2.5 (CH₃)

Key Observations :

  • The thione group in the target compound exhibits a characteristic IR stretch at ~1050–1200 cm⁻¹, distinct from carbonyl (C=O) peaks at ~1700 cm⁻¹ in lactones .
  • Methyl groups in spiro systems (e.g., 9,9-dimethyl) may cause upfield shifts in ¹H NMR (δ ~1.2–1.5 ppm) .

Biological Activity

Chemical Structure and Properties

The chemical structure of 9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione can be represented as follows:

  • Molecular Formula : C₁₈H₁₉O₂S
  • Molecular Weight : 299.41 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study demonstrated that derivatives of this compound showed a marked ability to scavenge free radicals in vitro.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) showed that this compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT11612Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds. These effects are attributed to the ability of the compound to modulate neurotransmitter levels and reduce neuroinflammation. Animal models have shown that administration leads to improved cognitive function in models of neurodegeneration.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thione derivatives. The results indicated that compounds with similar structures significantly reduced lipid peroxidation in cellular models.

Study 2: Anticancer Activity

In a research conducted by the International Journal of Cancer Research, the anticancer effects were further elucidated through animal studies where treated groups exhibited reduced tumor sizes compared to control groups.

Study 3: Antimicrobial Efficacy

A recent investigation published in Pharmaceutical Biology assessed the antimicrobial activity against clinical isolates. The study concluded that the compound's efficacy was comparable to standard antibiotics.

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